3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene
Overview
Description
3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene (DTDH) is a polycyclic aromatic hydrocarbon (PAH) that is used in various scientific applications. It has been used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Optoelectronic Applications
4,5-Diazafluorene ligands and their ruthenium (II) complexes have been used as interfacial layers for Schottky type photodiodes . The results revealed that the fabricated Schottky type photodiodes with 4,5-diazafluorene ligands and their ruthenium (II) complex interlayers can be employed and improved for optoelectronic applications .
Photoelectrochemical Cells
Various 4,5-diazafluorene derivatives are of interest as components of photoelectrochemical cells . These cells convert light into electrical energy, which is crucial due to the world’s rising energy needs .
Fluorescent Sensors
4,5-Diazafluorene derivatives have also been used in the development of fluorescent sensors . These sensors can detect the presence of specific target molecules and produce a fluorescence signal.
Catalytic Reactions
4,5-Diazafluorene derivatives have been used as ligands for catalytic reactions . They can serve as spectator ligands to support reactivity at the metal center, or as reactive actor ligands engaging in atypical reactivity patterns .
Bioinorganic Chemistry
The applications of metal complexes of 4,5-diazafluorene derivatives in bioinorganic chemistry have also been surveyed . Bioinorganic chemistry explores the role of metals in biology, including their function in enzymes.
Organic Light-Emitting Diodes (OLEDs)
Many metal complexes of 4,5-diazafluorene derivatives have been investigated for use in organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.
Antibiotics
4,5-Diazafluorene derivatives are considered potential bioactive compounds . This suggests they could be used in the development of new antibiotics.
Organic-Inorganic Hybrid Solar Cells
Metal complexes of 4,5-diazafluorene derivatives have been explored for use in organic-inorganic hybrid solar cells . These solar cells aim to combine the advantages of organic solar cells and inorganic solar cells.
Mechanism of Action
Target of Action
The primary targets of 4,5-Diazafluorene, also known as 3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene, are metal complexes, particularly those of ruthenium (II) . These complexes are used in a variety of applications, including optoelectronic devices .
Mode of Action
4,5-Diazafluorene interacts with its targets by serving as a ligand, binding to the metal center of the complexes . This binding is facilitated by the unique structure of 4,5-Diazafluorene, which contains a methylene bridge inserted between two pyridine rings . This structure makes 4,5-Diazafluorene a weaker σ-binding ligand compared to 2,2’-bipyridine (bpy), facilitating the dissociation of one of the donor N atoms . This unique property allows for the formation of unstable binuclear complexes that can be catalytically active .
Biochemical Pathways
The biochemical pathways affected by 4,5-Diazafluorene primarily involve the synthesis and function of optoelectronic devices . The compound’s ability to form complexes with metals like ruthenium (II) allows it to be used as an interfacial layer for Schottky type photodiodes . This interaction affects the device’s rectification ratio, series resistance, barrier height, and ideality factor values .
Result of Action
The result of 4,5-Diazafluorene’s action is the creation of efficient photodiodes and other optoelectronic devices . By forming complexes with metals like ruthenium (II), 4,5-Diazafluorene can improve the performance of these devices .
Action Environment
The action of 4,5-Diazafluorene can be influenced by various environmental factors. For instance, the efficiency of the photodiodes it helps create can be affected by the intensity of light power . Additionally, the stability of the complexes it forms with metals can be influenced by the presence of other chemicals in the environment .
properties
IUPAC Name |
3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-3-8-7-9-4-2-6-13-11(9)10(8)12-5-1/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRBBYWLBNWYGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=CC=N3)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diazafluorene |
Synthesis routes and methods
Procedure details
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